molecular formula C7H9NO B1583911 3-(Methoxymethyl)pyridine CAS No. 58418-62-5

3-(Methoxymethyl)pyridine

Cat. No. B1583911
CAS RN: 58418-62-5
M. Wt: 123.15 g/mol
InChI Key: HJJVHNKOXFYNTJ-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)pyridine is an organic compound with the chemical formula C7H9NO . It is a colorless to light yellow liquid .


Molecular Structure Analysis

The molecular weight of 3-(Methoxymethyl)pyridine is 123.15 . The SMILES string representation is COc1cccnc1 .


Physical And Chemical Properties Analysis

3-(Methoxymethyl)pyridine is a colorless to light yellow liquid . It has a molecular weight of 123.15 and a refractive index of n20/D 1.518 (lit.) . It has a boiling point of 65 °C/15 mmHg (lit.) and a density of 1.083 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives : 3-(Methoxymethyl)pyridine is involved in the synthesis of various pyridine derivatives with potential applications in different fields. One example is the synthesis of 4-(methoxymethyl)-6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile and its derivatives, which have been studied for their structural features using spectroscopic methods such as IR, electronic, UV–vis absorption, and fluorescence spectroscopy (Cetina et al., 2010).

  • Crystallographic Studies : In-depth crystallographic studies have been conducted on compounds containing 3-(methoxymethyl)pyridine, revealing interesting structural features and the effects of substituents on these compounds. This includes the study of nonplanar arrangements in cyclic trimers of 3-(diethylborylethynyl)pyridines (Wakabayashi et al., 2014).

Chemical Properties and Reactions

  • Investigation of Electronic Properties : The electronic properties of 3-(Methoxymethyl)pyridine derivatives have been explored, including their absorption spectra in different solvents and the impact of concentration on intermolecular interactions (Tranfić et al., 2011).

  • Oxidation Studies : The kinetics of oxidation of various substituted pyridines, including 3-methoxypyridine, have been studied, providing insights into the reactivity of these compounds in different chemical environments (Dell’Arciprete et al., 2007).

  • Electrochemical Reduction : The electroreduction of various substituents on the pyridine ring, including 3-(methoxymethyl)pyridine, in aqueous sulfuric acid has been explored, shedding light on the reduction mechanisms and potential synthetic applications (Nonaka et al., 1981).

Molecular Interaction and Photoreactions

  • Molecular Interaction Studies : The interaction of certain derivatives of 3-(Methoxymethyl)pyridine with other chemicals, such as Raney nickel, has been studied, providing insights into potential synthetic pathways and molecular transformations (Kostenko et al., 2008).

  • Photoreactions under Different Conditions : The photoreaction of methyl 4-pyridinecarboxylate, a related compound, in methanol under different atmospheric conditions, leading to methoxylation and hydroxymethylation at different positions on the pyridine ring, has been investigated. This highlights the impact of the environment on the chemical behavior of such compounds (Sugiyama et al., 1984).

properties

IUPAC Name

3-(methoxymethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-9-6-7-3-2-4-8-5-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJJVHNKOXFYNTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10320706
Record name 3-(methoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10320706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methoxymethyl)pyridine

CAS RN

58418-62-5
Record name NSC363756
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363756
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(methoxymethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10320706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 10.0 g of 3-hydroxymethylpyridine and 200 ml of THF, 3.7 g of 60% sodium hydride (in oil) was added in small portions at room temperature and then stirred for 15 minutes. To the reaction mixture, 13.0 g of methyl iodide was added dropwise, and the reaction mixture was stirred at room temperature for three hours. To the reaction mixture, 25 ml of water was added. Then, the reaction mixture was concentrated under reduced pressure. To the residue, 25 ml of water was added, followed by extraction with ethyl acetate three times. The combined organic layers were washed with a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give 8.17 g of 3-methoxymethylpyridine.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 3-hydroxymethylpyridine (10 g, 92 mmol) in anhydrous tetrahydrofuran (200 ml), under an atmosphere of nitrogen, was treated with sodium hydride (4 g of a 55% oil dispersion, 92 mmol) in portions. After stirring for 15 minutes iodomethane (5.7 ml, 92 mmol) was added dropwise and the reaction mixture was stirred at ambient temperature for 2 hours. Water (20 ml) was added and the tetrahydrofuran evaporated. The residue was partitioned between water (50 ml) and dichloromethane (70 ml). The organic layer was separated, dried (sodium sulphate) then evaporated. The crude product was purified by column chromatography on silica using ethyl acetate. The title compound was obtained (11 g, 93%) as an oil, δH (250 MHz, CDCl3) 3.42 (3H, s), 4.48 (2H, s), 7.27-7.32 (1H, m), 7.66-7.71 (1H, m), 8.53-8.60 (2H, m).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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